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Compound of Interest

Compound Name:
Morpholine, 3-(5-

isoxazolylethynyl)-

CAS No.: 651314-42-0

Cat. No.: B12602492

Get Quote

Executive Summary & Strategic Overview
The 3-(5-isoxazolylethynyl)morpholine motif represents a privileged pharmacophore in central

nervous system (CNS) drug discovery, particularly in the development of metabotropic

glutamate receptor (mGluR) antagonists and nicotinic acetylcholine receptor (nAChR) ligands.

The structural rigidity of the ethynyl linker, combined with the bioisosteric properties of the

isoxazole ring, offers unique binding vectors; however, the synthesis poses specific challenges:

Chiral Integrity: The C3-position of the morpholine ring is prone to racemization during

aldehyde generation.

Isoxazole Instability: The isoxazole ring is susceptible to base-mediated cleavage (ring-

opening) under standard cross-coupling conditions.

This guide details a convergent, scalable protocol designed to mitigate these risks. We utilize

the Bestmann-Ohira Reagent (BOR) for mild homologation to preserve chirality and a modified

Sonogashira coupling protocol optimized for base-sensitive heterocycles.
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Retrosynthetic Logic & Workflow
The synthesis is disconnected into two primary modules: the chiral alkyne core (Fragment A)

and the heteroaryl halide (Fragment B).

Strategic Disconnections:

Bond A: Sonogashira cross-coupling (Csp–Csp2).

Bond B: Seyferth-Gilbert Homologation (C1 extension from aldehyde).

Bond C: Redox adjustment from commercially available Morpholine-3-carboxylic acid.

Target: 3-(5-isoxazolylethynyl)morpholine
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N-Boc-3-ethynylmorpholine
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Figure 1: Retrosynthetic strategy emphasizing the convergent assembly of the alkyne and

isoxazole fragments.

Module 1: Synthesis of tert-butyl 3-
ethynylmorpholine-4-carboxylate
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Rationale: Direct oxidation of amino alcohols to aldehydes often leads to racemization. We

employ a Weinreb amide intermediate to stabilize the chiral center before reduction to the

aldehyde, immediately followed by homologation using the Bestmann-Ohira reagent to avoid

handling the unstable

-amino aldehyde.

Protocol Steps:
Step 1.1: Weinreb Amide Formation

Charge a reactor with N-Boc-morpholine-3-carboxylic acid (1.0 equiv) and DCM (10 vol).

Add EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) at 0°C.

AddN,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO3, and brine.

Isolate the Weinreb amide (typically >90% yield) as a viscous oil.

Step 1.2: Reduction & Homologation (One-Pot Variation) Critical Control Point: The aldehyde

intermediate is configurationally unstable. Proceed immediately to the alkyne.

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (10 vol) under Argon. Cool to

-78°C.

Add LiAlH4 (1.0 M in THF, 1.2 equiv) dropwise. Monitor by TLC (disappearance of amide).

Quench with EtOAc/Rochelle’s salt solution at -78°C. Warm to RT and separate layers.

Isolate crude aldehyde (do not purify on silica).

Reaction: Dissolve crude aldehyde in dry MeOH. Add Bestmann-Ohira Reagent (dimethyl (1-

diazo-2-oxopropyl)phosphonate, 1.2 equiv) and K2CO3 (2.0 equiv).

Stir at RT for 4–6 h.

Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).
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Data Validation:

1H NMR (CDCl3): Look for the terminal alkyne proton doublet (

~2.2 ppm, J = 2.5 Hz) coupled to the H3 morpholine proton.

Chiral HPLC: Verify enantiomeric excess (ee) >98% compared to racemate.

Module 2: The Isoxazole Sonogashira Coupling
Rationale: Isoxazoles are electron-deficient heterocycles. Strong nucleophilic bases (like

piperidine or pure Et3N at high heat) can attack the C5 position, leading to ring cleavage

(Grob-type fragmentation). We utilize a mild base system (DIPEA) and strictly controlled

temperature.

Reagent Stoichiometry Table
Reagent Equiv.[1][2][3] Role Critical Parameter

5-Iodoisoxazole 1.0 Electrophile

Commercially

available or prepared

via oxime iodination.

3-Ethynylmorpholine 1.2 Nucleophile

Excess ensures

complete consumption

of halide.

Pd(PPh3)2Cl2 0.05 Catalyst

Bis-

triphenylphosphine is

robust for heteroaryls.

CuI 0.02 Co-catalyst

Keep low (<5%) to

minimize

homocoupling

(Glaser).

DIPEA 2.5 Base
Sterically hindered to

prevent ring attack.

DMF/THF (1:1) Solvent -
Degassed thoroughly

(Freeze-Pump-Thaw).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra00577c
https://www.researchgate.net/publication/331836425_Synthesis_of_C4-alkynylisoxazoles_Via_a_Pd-catalyzed_Sonogashira_cross-coupling_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12602492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:
Degassing: In a Schlenk flask, combine DMF and THF. Degas by bubbling Argon for 30

mins.

Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI.[2][4] Stir for 5 min until the solution turns

yellow/green.

Substrate Addition: Add 5-iodoisoxazole and N-Boc-3-ethynylmorpholine.

Base Addition: Add DIPEA dropwise.

Reaction: Heat to 50°C (Do not exceed 60°C). Monitor by LC-MS.

Note: If reaction is sluggish, add 10 mol% PPh3 to stabilize the Pd species rather than

increasing temperature.

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine.

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The

product is UV active.

Oxidative Addition
(Pd0 inserts into C-I)

Transmetallation
(Cu-Acetylide transfer)

Reductive Elimination
(C-C Bond Formation)

Risk: Base Attack
on Isoxazole Ring

Avoid strong nuc. base
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Figure 2: Catalytic cycle and critical risk point regarding isoxazole stability.

Module 3: Deprotection & Isolation
Dissolve the coupled product in DCM (5 vol).

Add TFA (5 vol) dropwise at 0°C.
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Stir at RT for 1 h.

Quench carefully with sat. NaHCO3 (gas evolution!).

Extraction: Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar free amine.

Final Salt Formation: Treat the free base with HCl in dioxane to generate the stable

hydrochloride salt for storage.

Troubleshooting & Optimization
Observation Root Cause Corrective Action

Low Yield / Black Tar Palladium Black precipitation

Add extra ligand (PPh3) or

switch to Pd(dppf)Cl2. Ensure

strict O2 exclusion.

Isoxazole Ring Opening Base is too nucleophilic
Switch from Et3N to inorganic

base (Cs2CO3) in dry MeCN.

Homocoupling (Diyne) Excess O2 or CuI

Re-degas solvents. Reduce

CuI to 1 mol%. Add ascorbic

acid (reductant).

Racemization Aldehyde handling

Ensure temperature stays

<-70°C during DIBAL/LiAlH4

reduction. Use BOR

immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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